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Compound of Interest

Compound Name: 6-(Piperidin-2-yl)quinoline

Cat. No.: B15309801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

spectroscopic data for a compound structurally analogous to 6-(Piperidin-2-yl)quinoline. Due

to the absence of publicly available NMR data for the exact target molecule, this document

presents the ¹H and ¹³C NMR data for 1-(quinolin-3-yl)piperidin-2-ol, a closely related structural

analog. This information is intended to serve as a valuable reference for researchers engaged

in the synthesis, characterization, and development of novel quinoline-based compounds.

NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for 1-(quinolin-3-yl)piperidin-

2-ol. This data provides insights into the chemical environment of the protons and carbons

within the molecule.

Table 1: ¹H NMR Data for 1-(quinolin-3-yl)piperidin-2-ol
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Chemical Shift (δ) ppm

8.73

8.01

7.89

7.63

7.52

7.39

7.26

5.12

4.21

3.12

2.21

1.89-1.65

Disclaimer: The data presented is for the structural analog 1-(quinolin-3-yl)piperidin-2-ol as

reported in scientific literature.[1][2]

Table 2: ¹³C NMR Data for 1-(quinolin-3-yl)piperidin-2-ol
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Chemical Shift (δ) ppm

149.8

147.2

139.1

132.5

129.2

128.7

127.9

126.8

122.3

84.1

59.2

47.9

31.8

24.9

19.4

Disclaimer: The data presented is for the structural analog 1-(quinolin-3-yl)piperidin-2-ol as

reported in scientific literature.[1][2]

Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The

following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of

quinoline and piperidine derivatives, based on common laboratory practices.

Instrumentation:
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A high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar,

equipped with a 5 mm broadband probe.

Sample Preparation:

Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for similar

organic molecules. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or

methanol-d₄ (CD₃OD) may be used depending on the solubility of the compound.

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7

mL of the chosen deuterated solvent in a clean, dry NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy Parameters:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

Spectral Width: Approximately 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096 scans, or more, as ¹³C has a low natural abundance.

Temperature: 298 K (25 °C).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the solvent peak or TMS.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values)

in the ¹H NMR spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for NMR data acquisition and analysis.
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Caption: General workflow for NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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